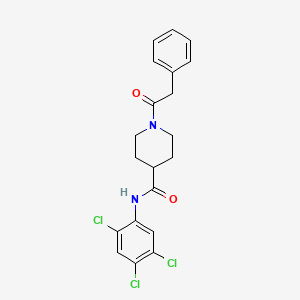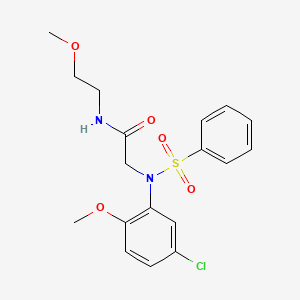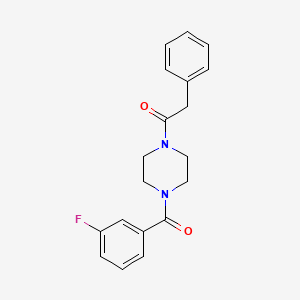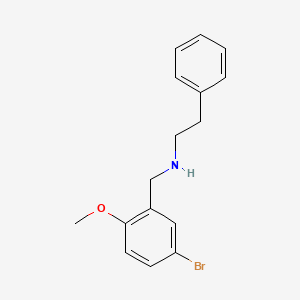![molecular formula C21H17ClN2O3S B4978574 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide](/img/structure/B4978574.png)
4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide, also known as CTNB, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide involves the inhibition of the enzyme N-myristoyltransferase (NMT). NMT is an enzyme that is involved in the post-translational modification of proteins. 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide binds to the active site of NMT, preventing the transfer of myristic acid to the N-terminal glycine of proteins. This results in the inhibition of protein function, leading to the anti-cancer and anti-inflammatory effects of 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide.
Biochemical and Physiological Effects:
4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide inhibits cell growth and induces apoptosis. 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide also inhibits the migration and invasion of cancer cells. Inflammation is characterized by the production of pro-inflammatory cytokines. 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide inhibits the production of these cytokines, leading to the anti-inflammatory effects of 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide is that it is a small molecule inhibitor, making it easy to synthesize and study in the laboratory. 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide has been extensively studied in vitro and in vivo, making it a valuable tool for scientific research. However, one of the limitations of 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide is that it has poor solubility in water, making it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide. One area of research is to investigate the potential therapeutic applications of 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide in other diseases, such as neurodegenerative diseases and infectious diseases. Another area of research is to develop more potent and selective inhibitors of NMT. Additionally, research can be conducted to investigate the pharmacokinetics and pharmacodynamics of 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide in vivo, which can lead to the development of more effective therapeutic strategies.
Conclusion:
In conclusion, 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide is a small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer and inflammation. The synthesis of 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide involves a series of chemical reactions, and its mechanism of action involves the inhibition of NMT. 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide, which can lead to the development of more effective therapeutic strategies.
Métodos De Síntesis
The synthesis of 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide involves a series of chemical reactions that start with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 2-methyl-4-mercaptobenzyl alcohol to form the corresponding benzyl thioether. The final step involves the reaction of the benzyl thioether with 2-methyl-4-nitroaniline to form 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide has been extensively studied in scientific research for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-cancer properties. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-chloro-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-14-11-15(13-28-17-5-3-2-4-6-17)7-10-19(14)23-21(25)16-8-9-18(22)20(12-16)24(26)27/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFAGMHGHXGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(4-bromophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4978491.png)



![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B4978511.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4978530.png)
![3,3'-methylenebis[6-(benzoylamino)benzoic acid]](/img/structure/B4978536.png)


![N-isopropyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4978549.png)
![3,4-difluoro-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B4978563.png)
![N-(4-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B4978581.png)
